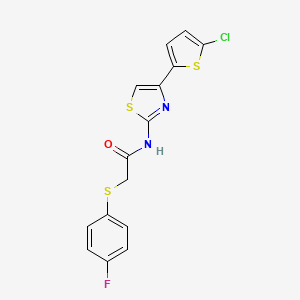
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C15H10ClFN2OS3 and its molecular weight is 384.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and anticancer activities .
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives are known to interfere with the biosynthesis of bacterial lipids .
Result of Action
Similar thiazole derivatives have shown promising antimicrobial and antiproliferative activities .
Activité Biologique
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural configuration that includes a thiazole moiety , a fluorophenyl group , and an acetamide functional group . The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O3S3 |
| Molecular Weight | 441.0 g/mol |
| CAS Number | 941967-24-4 |
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of key enzymes involved in inflammatory and proliferative diseases. Notable activities include:
- Cyclooxygenase (COX) Inhibition : Studies have shown that this compound can inhibit COX enzymes, which are critical in the inflammatory response. The inhibition of COX-1 and COX-2 is associated with reduced pain and inflammation .
- Lipoxygenase (LOX) Inhibition : The compound has also demonstrated inhibitory effects on lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to leukotrienes, mediators of inflammation .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Enhances binding affinity to biological targets.
- Fluorinated Phenyl Group : Increases lipophilicity and may improve membrane permeability.
- Acetamide Functional Group : Contributes to solubility and stability.
Study 1: Anti-inflammatory Activity
In a controlled study assessing the anti-inflammatory effects of this compound, researchers utilized a murine model of inflammation. The results indicated a significant reduction in paw edema compared to control groups, demonstrating the compound's potential as an anti-inflammatory agent.
Study 2: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial properties against common bacterial strains such as E. coli and S. aureus. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential application in treating bacterial infections.
Propriétés
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS3/c16-13-6-5-12(23-13)11-7-22-15(18-11)19-14(20)8-21-10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTISZWOQPQDOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













